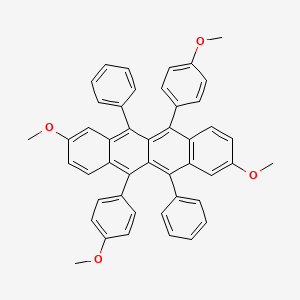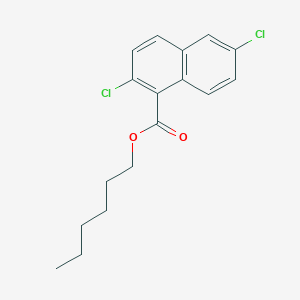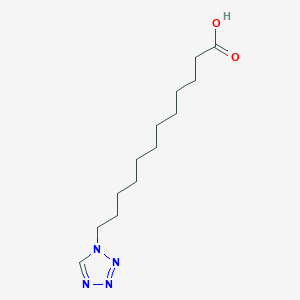
1H-Tetrazole-1-dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole-1-dodecanoic acid is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The compound is known for its high nitrogen content and stability, making it a valuable molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-1-dodecanoic acid can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can accommodate a variety of nitriles, including aromatic, alkyl, and vinyl nitriles . Another method involves the use of triethyl orthoformate and sodium azide, which enables the formation of tetrazole derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. Microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance yield and reduce reaction times . These methods offer advantages such as shorter reaction times, lower energy consumption, and environmentally friendly conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Tetrazole-1-dodecanoic acid undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Substituted tetrazoles.
Aplicaciones Científicas De Investigación
1H-Tetrazole-1-dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Incorporated into various clinical drugs, including antihypertensive agents and antibiotics.
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole-1-dodecanoic acid involves its interaction with molecular targets and pathways. Tetrazoles can form hydrogen bonds and coordinate with metal ions, facilitating receptor-ligand interactions. The planar structure of tetrazoles allows for the stabilization of electrostatic repulsion, enhancing their binding affinity to biological targets . Additionally, tetrazoles can penetrate cell membranes more easily due to their lipid solubility, making them effective in drug delivery .
Comparación Con Compuestos Similares
1H-Tetrazole-1-dodecanoic acid can be compared with other similar compounds, such as:
5-Substituted 1H-Tetrazoles: These compounds are bioisosteres of carboxylic acids and are used in medicinal chemistry for their enhanced stability and bioavailability.
1,5-Disubstituted Tetrazoles: These compounds are bioisosteres of cis-amides and are used in drug design for their ability to form hydrogen bonds and coordinate with metals.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This compound’s combination of a tetrazole ring and a dodecanoic acid moiety makes it valuable in applications requiring both high nitrogen content and hydrophobic characteristics .
Propiedades
Número CAS |
117027-70-0 |
|---|---|
Fórmula molecular |
C13H24N4O2 |
Peso molecular |
268.36 g/mol |
Nombre IUPAC |
12-(tetrazol-1-yl)dodecanoic acid |
InChI |
InChI=1S/C13H24N4O2/c18-13(19)10-8-6-4-2-1-3-5-7-9-11-17-12-14-15-16-17/h12H,1-11H2,(H,18,19) |
Clave InChI |
XIKUMHJOFWAQKH-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=NN1CCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

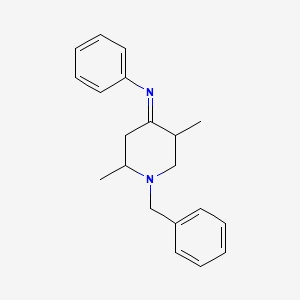
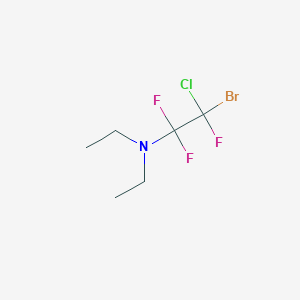
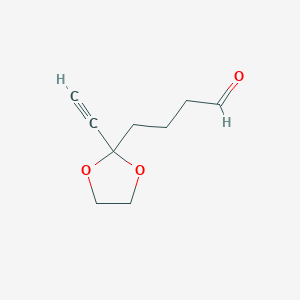
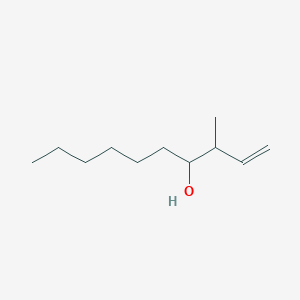
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

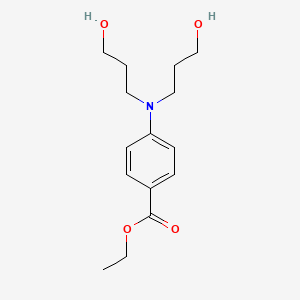
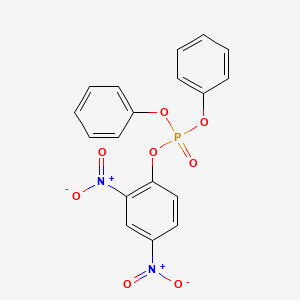
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)

